molecular formula C20H10Cl2N2O2S2 B11659130 (2E)-2-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile

(2E)-2-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile

Cat. No.: B11659130
M. Wt: 445.3 g/mol
InChI Key: CESUPOIRKOBBDA-WUXMJOGZSA-N
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Description

The compound (2E)-2-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile is a complex organic molecule featuring multiple functional groups, including a chromenone, thiazole, and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the chromenone and thiazole intermediates, followed by their coupling with the thiophene derivative under specific conditions. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane and ethanol. The final step often involves a condensation reaction to form the enenitrile linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile: can undergo various chemical reactions, including:

    Oxidation: The chromenone and thiophene moieties can be oxidized under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the chromenone ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

(2E)-2-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The chromenone moiety can interact with enzymes or receptors, modulating their activity. The thiazole and thiophene groups may contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile: is unique due to its combination of chromenone, thiazole, and thiophene moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not observed in simpler compounds.

Properties

Molecular Formula

C20H10Cl2N2O2S2

Molecular Weight

445.3 g/mol

IUPAC Name

(E)-2-[4-(6,8-dichloro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile

InChI

InChI=1S/C20H10Cl2N2O2S2/c1-10-2-3-27-17(10)6-12(8-23)19-24-16(9-28-19)14-5-11-4-13(21)7-15(22)18(11)26-20(14)25/h2-7,9H,1H3/b12-6+

InChI Key

CESUPOIRKOBBDA-WUXMJOGZSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl

Origin of Product

United States

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